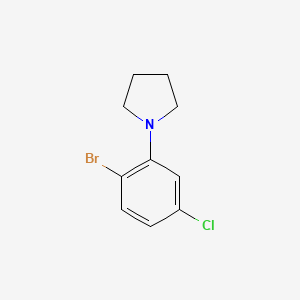

1-(2-Bromo-5-chlorophenyl)pyrrolidine

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(2-bromo-5-chlorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClN/c11-9-4-3-8(12)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABHJXWLFBZGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682142 | |

| Record name | 1-(2-Bromo-5-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257664-93-9 | |

| Record name | 1-(2-Bromo-5-chlorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Bromo 5 Chlorophenyl Pyrrolidine

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule relies on the availability of two key components: a suitably functionalized halogenated aryl precursor and the pyrrolidine (B122466) nucleophile.

Synthesis of Halogenated Aryl Precursors

The key aryl precursor for the synthesis is a benzene (B151609) ring substituted with bromine at the C2 position and chlorine at the C5 position, with another reactive group (typically a halogen) to facilitate the C-N coupling. Common precursors include 1,2-dibromo-4-chlorobenzene (B1583115) and 1-bromo-4-chloro-2-nitrobenzene. usbio.netnih.gov

The synthesis of these precursors often involves multi-step electrophilic aromatic substitution reactions on simpler, commercially available starting materials. For instance, the synthesis of 1-bromo-4-chloro-2-nitrobenzene can be achieved through a sequential process starting from benzene or a monosubstituted benzene. brainly.com A typical route involves the chlorination of benzene, followed by nitration, which primarily yields the para-substituted product, p-nitrochlorobenzene, due to the ortho-, para-directing effect of the chlorine atom. brainly.com Subsequent bromination in the presence of a Lewis acid catalyst introduces a bromine atom at the position ortho to the chlorine and meta to the nitro group, yielding the desired 2-bromo-1-chloro-4-nitrobenzene. brainly.com The nitro group in this precursor can then be reduced to an amine and subsequently removed or replaced to generate the final desired aryl halide for coupling.

Another important precursor is 2-bromo-5-chlorobenzaldehyde, which can be synthesized from 3-chlorobenzaldehyde (B42229). google.com A one-step method involves the reaction of 3-chlorobenzaldehyde with N-bromosuccinimide (NBS) in a strong inorganic acid like concentrated sulfuric acid, using an iodine-containing catalyst. google.com This process has been reported to achieve yields as high as 90%. google.com This aldehyde can then be used in reductive amination reactions or be converted to other derivatives for coupling.

Table 1: Synthesis of Key Halogenated Aryl Precursors

| Target Precursor | Starting Material(s) | Key Reagents | Typical Reaction |

|---|---|---|---|

| 1-Bromo-4-chloro-2-nitrobenzene | Chlorobenzene | HNO₃/H₂SO₄, then Br₂/FeBr₃ | Nitration followed by Bromination brainly.com |

| 2-Bromo-5-chlorobenzaldehyde | 3-Chlorobenzaldehyde | N-Bromosuccinimide (NBS), I₂ catalyst, H₂SO₄ | Electrophilic Bromination google.com |

| 5-Bromo-2-chlorobenzoic acid | 2-Chlorobenzoic acid | NBS/H₂SO₄ | Electrophilic Bromination google.com |

Preparation of Pyrrolidine Nucleophiles

Pyrrolidine is a saturated five-membered nitrogen heterocycle that serves as the nucleophile in the C-N bond formation step. While pyrrolidine is a readily available commercial reagent, understanding its synthesis provides a complete picture of the field. Synthetic methods for pyrrolidine and its derivatives are well-established. organic-chemistry.org

Classic methods often involve the cyclization of linear precursors. For example, the reaction of 1,4-dihalobutanes, such as 1,4-dibromobutane, with ammonia (B1221849) or a primary amine can lead to the formation of the pyrrolidine ring. Another common approach is the reduction of succinimide (B58015) or its derivatives. More contemporary methods offer greater functional group tolerance and control. For instance, various catalytic systems, including those based on rhodium, ruthenium, and cobalt, can facilitate the cyclization of unsaturated amines or amino alcohols to form the pyrrolidine scaffold. organic-chemistry.org Photoredox catalysis has also emerged as a powerful tool, enabling the coupling of alkyl amines with allylic alcohols to generate precursors for pyrrolidine synthesis. organic-chemistry.org For the purpose of synthesizing 1-(2-bromo-5-chlorophenyl)pyrrolidine, commercially sourced pyrrolidine is typically used directly as the nucleophilic coupling partner.

Carbon-Nitrogen Bond Formation Reactions

The crucial step in the synthesis of this compound is the formation of the C-N bond between the aryl precursor and the pyrrolidine ring. Several transition-metal-catalyzed cross-coupling reactions are employed for this purpose.

Ullmann-Type Coupling Reactions

The Ullmann condensation is a classic method for forming aryl-heteroatom bonds, including C-N bonds. organic-chemistry.org The reaction traditionally involves the coupling of an aryl halide with a nucleophile (in this case, pyrrolidine) using a stoichiometric or catalytic amount of copper, often in the form of copper powder or a copper(I) salt like CuI. organic-chemistry.org These reactions typically require high temperatures (often >150 °C) and polar, high-boiling point solvents like DMF, DMSO, or nitrobenzene. rsc.org

The mechanism is believed to involve the oxidative addition of the aryl halide to a copper(I) species, forming an organocopper(III) intermediate. This is followed by coordination of the amine and subsequent reductive elimination to yield the N-arylated product and regenerate the copper(I) catalyst. organic-chemistry.org A significant drawback of the classic Ullmann reaction is the harsh conditions required, which can limit its applicability for substrates with sensitive functional groups.

Table 2: Typical Conditions for Ullmann-Type Reactions

| Parameter | Condition |

|---|---|

| Catalyst | Cu powder, CuI, Cu₂O |

| Aryl Halide | Ar-I, Ar-Br (Ar-Cl less reactive) |

| Nucleophile | Pyrrolidine |

| Base | K₂CO₃, Cs₂CO₃ |

| Solvent | DMF, DMSO, Pyridine, Nitrobenzene |

| Temperature | 150-220 °C |

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for C-N bond formation. wikipedia.org It offers significant advantages over the Ullmann reaction, including milder reaction conditions, higher yields, and a much broader substrate scope, including the use of less reactive aryl chlorides. wikipedia.orgresearchgate.net

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. The pyrrolidine then coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the desired this compound and regenerates the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand bound to the palladium. Early systems used ligands like DPPF and BINAP, while modern "generations" of catalysts employ sterically hindered and electron-rich biaryl phosphine ligands that dramatically enhance catalytic activity. wikipedia.orgnih.gov

Table 3: Overview of Buchwald-Hartwig Amination Systems

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Gen 1: P(o-tolyl)₃ Gen 2: BINAP, DPPF Gen 3+: Bulky Biarylphosphines (e.g., XPhos, SPhos) nih.gov | | Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | | Base | NaOtBu, LiHMDS, K₃PO₄ | | Solvent | Toluene (B28343), Dioxane, THF | | Temperature | Room Temperature to 110 °C |

Copper-Catalyzed N-Arylation Methods

Modern copper-catalyzed N-arylation reactions, often referred to as Ullmann-Goldberg type reactions, represent a significant improvement over the classical Ullmann conditions. nih.gov The key innovation is the use of a ligand in conjunction with the copper catalyst. These ligands accelerate the reaction, allowing it to proceed under much milder conditions (typically 80-120 °C) and with greater functional group tolerance. nih.govmdpi.com

A variety of ligands have been found to be effective, including diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), and β-keto esters. nih.govmdpi.com For instance, (S)-N-methylpyrrolidine-2-carboxylate, a derivative of L-proline, has been shown to be an efficient ligand for the copper-catalyzed N-arylation of amides and related nucleophiles. nih.govnih.govdoaj.org These ligand-assisted protocols combine the cost-effectiveness of copper with the operational simplicity and mildness approaching that of palladium-catalyzed systems, making them highly attractive for industrial-scale synthesis.

Table 4: Modern Copper-Catalyzed N-Arylation Systems

| Parameter | Condition |

|---|---|

| Catalyst | CuI, Cu₂O, CuO mdpi.com |

| Ligand | L-Proline, N,N'-Dimethylethylenediamine, (S)-N-methylpyrrolidine-2-carboxylate nih.govdoaj.org |

| Aryl Halide | Ar-I, Ar-Br |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ |

| Solvent | DMSO, Dioxane, Toluene |

| Temperature | 80-130 °C |

Optimization of Reaction Conditions and Parameters

The formation of the C-N bond between the 2-bromo-5-chlorophenyl moiety and pyrrolidine is typically achieved through a palladium-catalyzed cross-coupling reaction, most notably the Buchwald-Hartwig amination. The efficiency and selectivity of this reaction are highly dependent on the careful optimization of several parameters.

The choice of the palladium precursor and the ancillary phosphine ligand is paramount for a successful Buchwald-Hartwig amination. While various palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be employed, the ligand plays a more critical role in dictating the catalyst's activity and stability. researchgate.net

For the coupling of aryl halides with cyclic secondary amines like pyrrolidine, sterically hindered and electron-rich phosphine ligands have shown great efficacy. These ligands facilitate the crucial steps of oxidative addition and reductive elimination in the catalytic cycle. nih.gov Research on analogous systems suggests that ligands such as XPhos, t-BuXPhos, and BINAP are effective for such transformations. researchgate.netnih.govsyrris.com The use of bulky biarylphosphine ligands can lead to high yields even at room temperature for some substrates. researchgate.net

Below is a table summarizing the performance of different palladium/ligand systems in the amination of various aryl halides, which can serve as a guide for the synthesis of this compound.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Chlorotoluene | Di-n-butylamine | Pd₂(dba)₃ / (o-biphenyl)P(t-Bu)₂ | NaOt-Bu | Toluene | RT | 95 | researchgate.net |

| 5-Bromo-m-xylene | Benzylamine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80 | >98 | researchgate.net |

| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 120 (MW) | 89 | nih.gov |

| Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / TrixiePhos | t-BuOLi | Toluene | 100 | 98 | nih.gov |

This table presents data from analogous reactions and is intended to guide the selection of catalysts and ligands for the synthesis of this compound.

The choice of solvent can significantly influence the outcome of the Buchwald-Hartwig amination. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used. However, non-polar aromatic solvents like toluene and xylene are also commonly employed and have been shown to be effective, particularly in combination with strong bases. researchgate.netnih.gov The solubility of the reactants and the palladium catalyst, as well as the solvent's boiling point, are key considerations. For microwave-assisted syntheses, solvents with high dielectric constants that can efficiently absorb microwave energy are preferred. nih.govrsc.org

The following table illustrates the effect of different solvents on the yield of related amination reactions.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Chloroquinoxalinone | 4-Methoxybenzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 85 | syrris.com |

| 3-Chloroquinoxalinone | 4-Methoxybenzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 70 | syrris.com |

| 3-Chloroquinoxalinone | 4-Methoxybenzamide | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | DMF | 110 | 45 | syrris.com |

This table showcases solvent effects in analogous C-N coupling reactions and provides insights for optimizing the synthesis of this compound.

Reaction temperature is a critical parameter that needs to be carefully controlled. While some highly active catalyst systems can facilitate the reaction at room temperature, elevated temperatures (80-120 °C) are more common to ensure reasonable reaction rates and completion. researchgate.netnih.gov Microwave-assisted synthesis can significantly reduce reaction times by rapidly heating the reaction mixture to high temperatures. nih.govrsc.org In flow chemistry setups, even higher temperatures can be safely achieved due to the small reaction volumes and efficient heat transfer, leading to faster conversions. bldpharm.com

Pressure is generally not a critical parameter for these reactions when conducted in standard batch or microwave reactors, which are typically sealed to prevent solvent evaporation at elevated temperatures. In flow chemistry, pressure can be applied to maintain the solvent in a liquid state above its boiling point, enabling superheated conditions for accelerated reaction rates. bldpharm.com

Emerging Synthetic Technologies

Recent advances in synthetic chemistry offer new avenues for the preparation of compounds like this compound with improved efficiency, safety, and scalability.

Flow chemistry, or continuous flow synthesis, involves performing reactions in a continuous stream through a reactor. This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling hazardous reagents, and ease of scalability. bldpharm.comjocpr.com

For the synthesis of N-aryl heterocycles, flow chemistry can be particularly advantageous. The ability to operate at superheated temperatures can dramatically shorten reaction times for palladium-catalyzed aminations. Furthermore, multi-step sequences can be integrated into a single continuous process, minimizing manual handling and purification steps. jocpr.com While a specific flow synthesis of this compound has not been reported, the successful flow synthesis of other N-arylpyrrolidines and related heterocycles demonstrates the potential of this technology. bldpharm.comjocpr.com

| Reaction Type | Substrates | Reactor | Temp (°C) | Residence Time | Throughput | Reference |

| Neber rearrangement & nucleophilic addition | Oxime tosylates, nucleophiles | Microreactor | 25-60 | 10-30 min | - | rsc.org |

| Hantzsch dihydropyridine (B1217469) synthesis | Aldehyde, β-ketoester, ammonia | Flow reactor | 80 | 20 min | 1.8 g/h | rsc.org |

| Oxazole synthesis | TosMIC, aldehyde | Flow reactor | 80-100 | 10-20 min | - | rsc.org |

This table provides examples of heterocycle synthesis using flow chemistry, illustrating the potential for applying this technology to the synthesis of this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer processes to generate reactive radical intermediates. For C-N bond formation, photoredox catalysis offers an alternative to traditional transition-metal-catalyzed methods. researchgate.net

The arylation of amines can be achieved through photoredox-catalyzed processes, often in combination with another catalytic cycle (dual catalysis). For instance, a Ru- or Ir-based photocatalyst can be used in conjunction with a nickel catalyst to couple aryl halides with amines. While a specific photoredox-catalyzed synthesis of this compound has not been documented, the general principles are applicable. This approach could potentially offer milder reaction conditions and a different reactivity profile compared to palladium-based methods.

Electrochemistry in Pyrrolidine Synthesis

The application of electrochemistry in organic synthesis represents a significant advancement, offering a powerful and green alternative to conventional reagent-based methods. For the synthesis of pyrrolidines, electrochemical techniques can facilitate key bond-forming reactions under mild conditions, often with high selectivity and efficiency.

Electrochemical methods can be particularly valuable for generating reactive intermediates, such as radicals or cations, which are crucial for the cyclization steps in pyrrolidine ring formation. A notable approach is the electrochemical version of the Hofmann–Löffler–Freytag (HLF) reaction, which is used to convert aliphatic amines into cyclic amines like pyrrolidine. chemistryviews.org In a potential application to the synthesis of this compound, an appropriate N-substituted precursor could be cyclized through an electrochemically generated N-centered radical. This process typically involves the anodic oxidation of a protected amine. chemistryviews.org

The key advantages of using electrochemistry include:

Mild Conditions: Reactions can often be performed at room temperature and pressure, avoiding the need for harsh reagents.

High Selectivity: By controlling the electrode potential, it is possible to selectively activate specific functional groups, leading to fewer side products.

Scalability: Electrochemical reactions can be readily scaled up and are suitable for continuous flow processes, which is advantageous for industrial production. chemistryviews.org

Sustainability: Electrons are used as a traceless reagent, which minimizes waste compared to traditional chemical oxidants or reductants. researchgate.net

In the context of this compound synthesis, an electrochemical approach could involve the direct dehydrogenative C(sp³)–H amination via a remote hydrogen atom transfer. chemistryviews.org This would be achieved by generating N-radical species at the anode, while the necessary base for the reaction is simultaneously generated at the cathode, all within an undivided electrochemical cell using simple graphite (B72142) or stainless steel electrodes. chemistryviews.org Such a process offers a cost-effective and environmentally friendly route to the pyrrolidine scaffold. chemistryviews.org

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of pharmaceutical intermediates like this compound is essential for sustainable manufacturing. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with high atom economy are inherently less wasteful. For the synthesis of this compound, this would involve choosing reaction pathways that maximize the incorporation of atoms from the starting materials, such as 1-bromo-4-chloro-2-nitrobenzene and a suitable four-carbon chain precursor for the pyrrolidine ring.

Catalytic methods, particularly those using recyclable catalysts, are known to improve atom economy and reaction efficiency by enabling reactions that would otherwise require stoichiometric reagents that end up as waste. mdpi.com For instance, metal-catalyzed amination and cyclization reactions can offer highly efficient routes to N-heterocycles with minimal waste generation. mdpi.com

| By-product Formation | High, requiring extensive purification | Minimized, simplifying work-up procedures |

This table is illustrative and compares general characteristics of different synthetic approaches.

Solvent Minimization and Alternative Media

Solvents are a major contributor to the environmental impact of chemical processes, accounting for a large portion of the mass and energy used and the waste generated. numberanalytics.com Green chemistry promotes the reduction of solvent use or the replacement of hazardous solvents with more benign alternatives.

Strategies for solvent minimization in the synthesis of this compound could include:

Solvent-free reactions: Performing reactions in the absence of a solvent, for example, by grinding solid reactants together, can dramatically reduce waste. mdpi.com

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, ionic liquids, or deep eutectic solvents (DESs) is a key strategy. mdpi.comacs.org L-Proline-based hydrophobic DESs, for instance, are being explored as sustainable alternatives to conventional solvents. acs.org

Solvent Recycling: Implementing processes to recover and reuse solvents can significantly decrease both waste and procurement costs. numberanalytics.com

Table 2: Potential Green Solvent Alternatives

| Conventional Solvent | Green Alternative | Key Advantages |

|---|---|---|

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity |

| Dimethylformamide (DMF) | Cyrene™ (dihydrolevoglucosenone) | Biodegradable, derived from cellulose |

| Toluene | p-Cymene | Higher boiling point, lower toxicity |

This table provides examples of greener solvent replacements relevant to organic synthesis.

Waste Reduction Strategies

A holistic approach to waste reduction is crucial in modern pharmaceutical manufacturing. It is estimated that for every kilogram of a drug produced, as much as 100 kilograms of waste can be generated. copadata.com Effective waste reduction goes beyond solvent choice and atom economy to encompass the entire manufacturing process.

Key waste reduction strategies applicable to the synthesis of this compound include:

Process Optimization: Streamlining manufacturing processes to minimize the number of steps and reduce the consumption of raw materials directly lowers waste generation. numberanalytics.com

Catalysis: The use of highly selective and active catalysts can prevent the formation of by-products, which simplifies purification and reduces waste streams. mdpi.com

Waste Valorization: Exploring opportunities to convert by-products or waste streams into valuable materials.

Continuous Manufacturing: Shifting from batch to continuous processing can improve efficiency, reduce reactor volumes, and minimize waste. chemistryviews.org

Implementing Recycling Programs: Establishing robust programs for recycling not just solvents but also packaging materials and valuable chemical intermediates can significantly cut down on landfill waste. numberanalytics.com

Table 3: Overview of Waste Reduction Strategies

| Strategy | Description | Impact on Synthesis |

|---|---|---|

| Source Reduction | Optimizing reaction conditions and raw material use to prevent waste formation from the outset. ijarsct.co.in | Higher yield, lower material costs, less purification needed. |

| Use of Catalysts | Employing recyclable and highly selective catalysts (e.g., biocatalysts, heterogeneous catalysts). mdpi.com | Fewer by-products, milder reaction conditions, reduced energy consumption. |

| Advanced Treatment | Using technologies like advanced oxidation processes or membrane filtration for wastewater. altlaboratories.com | Reduces the environmental toxicity of aqueous waste streams. |

This table outlines general waste reduction strategies applicable to chemical manufacturing.

Mechanistic Investigations of 1 2 Bromo 5 Chlorophenyl Pyrrolidine Reactivity

Nucleophilic Substitution Pathways at the Aryl Moiety

Nucleophilic aromatic substitution (SNAr) on the phenyl ring of 1-(2-bromo-5-chlorophenyl)pyrrolidine is generally disfavored. The pyrrolidino group is a potent electron-donating group, which increases the electron density of the aromatic π-system and deactivates it towards attack by nucleophiles. wikipedia.org For an SNAr reaction to proceed, the aromatic ring typically must be rendered electron-poor, often by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. masterorganicchemistry.com

The mechanism for SNAr is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The leaving group (in this case, bromide or chloride) is expelled, and the aromaticity of the ring is restored.

In the case of this compound, the lack of strong electron-withdrawing substituents makes the formation of the Meisenheimer complex energetically unfavorable. While both bromine and chlorine are viable leaving groups, the electron-rich nature of the ring prevents most nucleophiles from initiating the substitution cascade under standard conditions. masterorganicchemistry.com Some concerted SNAr mechanisms have been reported, but these are generally observed in highly activated systems, unlike the one . nih.gov

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

In contrast to nucleophilic substitution, the phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS). The directing effects of the substituents determine the position of substitution.

Pyrrolidino Group: The nitrogen atom of the pyrrolidine (B122466) ring donates its lone pair of electrons into the aromatic ring through resonance (+M effect). This is a powerful activating effect that significantly increases the electron density at the ortho and para positions. wikipedia.orgcognitoedu.org

Halogens (Bromo and Chloro): Halogens are deactivating groups due to their inductive electron withdrawal (-I effect). However, they possess lone pairs that can be donated via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com

The combined influence of these groups dictates the regioselectivity. The pyrrolidino group is the most powerful activating and directing group. Therefore, electrophilic attack will be directed to the positions ortho and para relative to it.

Analysis of Directing Effects:

Position 4: This position is ortho to the pyrrolidino group and meta to both the bromo and chloro groups. It is strongly activated.

Position 6: This position is ortho to the pyrrolidino group and meta to the chloro group. It is also strongly activated.

Due to steric hindrance from the adjacent bromine atom at position 2, electrophilic attack at position 3 is disfavored. Between positions 4 and 6, position 4 is generally favored as it is sterically less hindered than position 6, which is ortho to the bulky pyrrolidino group. wikipedia.org

| Substituent | Position | Electronic Effect | Directing Influence | Overall Impact |

|---|---|---|---|---|

| Pyrrolidino | 1 | +M > -I (Activating) | Ortho, Para | Strongly activates positions 2, 4, 6 |

| Bromo | 2 | -I > +M (Deactivating) | Ortho, Para | Weakly directs to positions 1, 3 |

| Chloro | 5 | -I > +M (Deactivating) | Ortho, Para | Weakly directs to positions 4, 6 |

Transition Metal-Catalyzed Transformations

The presence of two distinct carbon-halogen bonds (C-Br and C-Cl) makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, allowing for selective functionalization.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira type)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com The reactivity of aryl halides in these reactions generally follows the trend C-I > C-Br > C-Cl > C-F, which corresponds to the bond dissociation energies. nih.gov This reactivity difference allows for the selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org Selective reaction at the C-Br bond of this compound would yield a 2-aryl-5-chlorophenyl)pyrrolidine derivative. nih.gov

Heck Coupling: This reaction involves the coupling of the aryl halide with an alkene. It is also catalyzed by palladium and requires a base. libretexts.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Predicted Product (Selective at C-Br) |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 1-(2-Aryl-5-chlorophenyl)pyrrolidine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 1-(2-Alkenyl-5-chlorophenyl)pyrrolidine |

| Sonogashira | Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(2-Alkynyl-5-chlorophenyl)pyrrolidine |

Oxidative Addition, Transmetalation, and Reductive Elimination Mechanisms

The general mechanism for palladium-catalyzed cross-coupling reactions proceeds through a catalytic cycle involving three key steps. libretexts.orgfiveable.me

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (R-X). This is often the rate-determining step. The palladium center is oxidized from Pd(0) to Pd(II), forming an organopalladium(II) complex, [R-Pd(II)-X]. nobelprize.org Due to the lower bond energy, oxidative addition at the C-Br bond of this compound is significantly faster than at the C-Cl bond. nih.gov

Transmetalation: In reactions like the Suzuki coupling, the organometallic coupling partner (e.g., R'-B(OH)₂) transfers its organic group to the palladium(II) complex. The halide or other leaving group on the palladium is replaced by the new organic group (R'), forming a diorganopalladium(II) complex, [R-Pd(II)-R']. nobelprize.org This step requires activation of the organoboron species by a base.

Reductive Elimination: The two organic ligands (R and R') on the palladium center couple and are eliminated from the complex, forming the final product (R-R'). The palladium center is reduced back to its Pd(0) state, regenerating the active catalyst and allowing the cycle to continue. fiveable.me

Oxidation and Reduction Pathways

The reactivity of this compound towards oxidation and reduction is centered on the pyrrolidine ring and the N-aryl bond.

Oxidation: The nitrogen atom of the pyrrolidine ring is susceptible to oxidation. Chemical or electrochemical oxidation can lead to the formation of various products. For instance, selective oxidation of the α-carbon to the nitrogen can yield the corresponding γ-lactam (pyrrolidinone). organic-chemistry.orgresearchgate.net This transformation often proceeds via the formation of an N-acyliminium ion intermediate. nih.gov Aminoxyl-mediated electrochemical methods have been developed for the selective Shono-type oxidation of pyrrolidines to pyrrolidinones under mild conditions. organic-chemistry.orgacs.org

Reduction: The aromatic ring is generally resistant to reduction under standard catalytic hydrogenation conditions. However, the C-N bond can be susceptible to cleavage. More potent reducing agents, such as lithium aluminum hydride, can reduce N-aryl lactams to the corresponding cyclic amines, and under certain conditions, may lead to more complex rearranged products. rsc.org Methods for the synthesis of N-aryl pyrrolidines often involve the reductive amination of diketones, highlighting the stability of the ring under transfer hydrogenation conditions. nih.gov

Rearrangement Reactions Involving the Pyrrolidine Ring or Aryl Moiety

Rearrangement reactions for a stable scaffold like this compound are not common and would require specific conditions to overcome significant energy barriers. Most well-known rearrangement reactions, such as the Beckmann, Curtius, or Pinacol rearrangements, involve specific functional group precursors (e.g., oximes, acyl azides, 1,2-diols) that are not present in the parent molecule. libretexts.orgslideshare.net

While sigmatropic rearrangements like the Claisen rearrangement are powerful, they require specific structures like allyl aryl ethers. byjus.com A theoretical intramolecular migration of a substituent on the ring (a 1,2-shift) would be a high-energy process. wikipedia.org The synthesis of pyrrolidinone derivatives can sometimes involve rearrangement steps, such as the numberanalytics.comnumberanalytics.com sigmatropic rearrangement of N-acyl-N'-enylhydrazines, but this is a synthetic route to the ring system rather than a reaction of a pre-formed N-aryl pyrrolidine. clockss.org The inherent stability of the aromatic phenyl ring and the saturated pyrrolidine ring makes significant skeletal rearrangements unlikely without specific activation or transformation into a more reactive intermediate.

Reaction Kinetics and Thermodynamic Analysis

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data concerning the specific reaction kinetics and thermodynamic analysis of this compound is not publicly available. Studies focusing on the quantitative aspects of its reactivity, such as reaction rates, activation energies, and thermodynamic parameters (enthalpy, entropy, and Gibbs free energy), have not been published in the accessible literature.

This compound is typically classified as a building block in organic synthesis, often used as an intermediate for creating more complex molecules. bldpharm.com Research involving such intermediates frequently prioritizes synthetic utility and yield rather than detailed mechanistic studies of the intermediate itself.

Similarly, a thermodynamic analysis, likely involving computational chemistry or calorimetry, would be necessary to determine the stability of the reactant, transition states, and products. This would clarify whether a reaction is favorable (exergonic) or unfavorable (endergonic) and whether it is driven by enthalpy or entropy.

Without specific published research on this compound, no data tables or detailed findings for this section can be provided. Further experimental research would be needed to establish the kinetic and thermodynamic profile of this compound's reactivity.

Comprehensive Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei. However, specific NMR spectral data for 1-(2-Bromo-5-chlorophenyl)pyrrolidine could not be located in the public domain.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the aromatic ring. The pyrrolidine protons would likely appear as multiplets in the aliphatic region of the spectrum. The aromatic protons, due to their distinct electronic environments influenced by the bromine and chlorine substituents, would present as a set of coupled signals in the downfield aromatic region. The specific chemical shifts and coupling constants would be invaluable for confirming the substitution pattern of the phenyl ring.

Carbon (¹³C) NMR Spectral Analysis

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. One would anticipate signals corresponding to the four distinct carbons of the pyrrolidine ring and the six carbons of the disubstituted phenyl ring. The carbons bonded to the electronegative bromine and chlorine atoms would exhibit characteristic chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assembling the molecular structure. COSY would establish proton-proton correlations within the pyrrolidine and aromatic systems. HSQC would link the proton signals directly to their attached carbon atoms, while HMBC would reveal longer-range correlations between protons and carbons, confirming the connectivity between the pyrrolidine ring and the 2-bromo-5-chlorophenyl moiety. The absence of publicly available spectra from these experiments prevents a full, unambiguous assignment of the molecule's NMR data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₁BrClN), HRMS would be essential to confirm its exact mass, accounting for the specific isotopes of bromine and chlorine. This precise mass measurement is a critical piece of evidence for the compound's identity. However, no published HRMS data for this specific compound has been found.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common methods for generating ions in mass spectrometry. The resulting fragmentation patterns are unique to a molecule's structure and can be used as a "fingerprint" for identification. Under EI or ESI conditions, this compound would be expected to produce a characteristic molecular ion peak and several fragment ions. Key fragmentation pathways would likely involve the loss of the pyrrolidine ring or parts of it, as well as the loss of the halogen substituents. Analysis of these fragments would provide strong evidence for the compound's structure, but specific experimental data is not currently available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful analytical techniques used to identify the functional groups and elucidate the molecular structure of a compound through the analysis of its vibrational modes.

Vibrational Mode Assignment for Functional Group Identification

A detailed analysis of the vibrational modes of this compound is crucial for the definitive identification of its constituent functional groups. The primary functional groups expected to produce characteristic vibrational bands in the IR and Raman spectra include the C-H bonds of the aromatic ring and the pyrrolidine ring, the C-N bond of the tertiary amine, the C-Cl bond, and the C-Br bond.

However, a thorough search of the current scientific literature and chemical databases reveals that no experimental IR or Raman spectroscopic data for this compound has been published. Therefore, a specific assignment of vibrational frequencies to the functional groups of this compound cannot be provided at this time.

Hypothetically, the IR spectrum would be expected to show characteristic peaks for aromatic C-H stretching vibrations typically above 3000 cm⁻¹, and aliphatic C-H stretching vibrations from the pyrrolidine ring just below 3000 cm⁻¹. The C-N stretching vibration of the tertiary amine would likely appear in the 1250-1020 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would be observed at lower wavenumbers, typically in the 800-600 cm⁻¹ and 700-500 cm⁻¹ regions, respectively.

X-ray Crystallography

Solid-State Molecular Structure Determination

The determination of the solid-state molecular structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its conformational properties. This analysis would reveal the precise spatial orientation of the 2-bromo-5-chlorophenyl group relative to the pyrrolidine ring.

Despite the importance of such data, a review of publicly available scientific literature and crystallographic databases indicates that the crystal structure of this compound has not yet been determined or reported. Consequently, no experimental data on its unit cell dimensions, space group, or atomic coordinates are available.

Crystal Packing and Intermolecular Interactions

An analysis of the crystal packing would shed light on the non-covalent interactions that govern the supramolecular assembly of this compound in the solid state. These interactions can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π or halogen bonding interactions involving the bromine and chlorine atoms.

As no crystallographic data is available for this compound, a discussion of its crystal packing and specific intermolecular interactions remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorbance of ultraviolet or visible light. For aromatic compounds like this compound, this technique can provide information about the π-electronic system of the benzene (B151609) ring.

A search of the scientific literature indicates that no experimental UV-Vis absorption spectra for this compound have been published. Therefore, the specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε) for its electronic transitions are not known. It is anticipated that the substituted benzene ring would give rise to π → π* transitions, which are characteristic of aromatic systems.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For "1-(2-Bromo-5-chlorophenyl)pyrrolidine," these calculations can predict its geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like "this compound."

In a typical DFT study, the geometry of the molecule is optimized to find its most stable three-dimensional arrangement, corresponding to the minimum energy on the potential energy surface. Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) or 6-311G(d,p) to perform these calculations. scielo.org.zanih.gov The process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations provide insights into the electronic properties of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Natural Bond Orbital (NBO) analysis, often performed following a DFT calculation, can elucidate charge distribution, intramolecular charge transfer, and the delocalization of electron density within the molecule. scielo.org.zanih.gov This would reveal how the electron-withdrawing bromine and chlorine atoms on the phenyl ring influence the electron density of the pyrrolidine (B122466) ring and the central nitrogen atom.

Table 1: Representative DFT Functionals and Basis Sets

This table includes examples of functionals and basis sets commonly used in DFT calculations for organic molecules. The choice of method impacts the accuracy and computational expense of the study.

| Component | Examples | Description |

| Functionals | B3LYP, PBEPBE, M06-2X | Approximations that describe the exchange and correlation energy of the electrons. |

| Basis Sets | 6-31G(d,p), 6-311G(d,p), cc-pVTZ | Sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and higher accuracy. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), can provide higher accuracy for energies and molecular properties. escholarship.org

For a molecule like "this compound," high-accuracy ab initio calculations could be employed to benchmark results obtained from DFT. They are particularly valuable for calculating precise relative energies between different conformations or for studying reaction mechanisms where electron correlation effects are significant. escholarship.org These methods would yield highly reliable data on the molecule's stability and electronic structure. escholarship.org

Conformational Analysis and Energy Landscapes

The pyrrolidine ring in "this compound" is not planar and can adopt several puckered conformations (e.g., envelope, twisted). Additionally, rotation around the C-N bond connecting the phenyl ring to the pyrrolidine ring can lead to different rotational isomers (rotamers).

Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. Computational methods can be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry, such as the dihedral angle of the C-N bond. By identifying the minima on this energy landscape, the preferred, low-energy conformations of the molecule can be determined. DFT methods are well-suited for these studies, which can identify the most stable conformer and the energy barriers to interconversion between different forms. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis) for Structural Assignment

Theoretical calculations are instrumental in predicting spectroscopic data, which aids in the interpretation of experimental spectra and confirms molecular structure.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.gov By comparing the theoretically predicted spectrum with experimental data, each signal can be confidently assigned to a specific proton or carbon atom in the "this compound" structure. scielo.org.za

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These theoretical frequencies correspond to the vibrational modes (stretching, bending) of the molecule's functional groups. scielo.org.za A comparison with an experimental FT-IR spectrum helps assign the observed absorption bands, such as C-H, C-N, C-Cl, and C-Br stretching and bending vibrations. scielo.org.zanih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. scielo.org.za This analysis can identify the key electronic transitions, often involving the HOMO and LUMO, that are responsible for the molecule's absorption of ultraviolet or visible light. scielo.org.zanih.gov

Table 2: Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Predicted Parameters |

| NMR | GIAO (Gauge-Invariant Atomic Orbital) | ¹H and ¹³C Chemical Shifts (ppm) |

| IR | Vibrational Frequency Analysis (DFT) | Wavenumbers (cm⁻¹) and Intensities |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Absorption Wavelengths (λ_max) and Oscillator Strengths |

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can be used to model the mechanism of chemical reactions involving "this compound." This involves identifying the structures of reactants, products, and, crucially, the transition state (TS)—the high-energy species that represents the barrier to the reaction.

By locating the transition state structure on the potential energy surface, the activation energy for a given reaction can be calculated. acs.org This provides quantitative insight into the reaction kinetics. For example, modeling a nucleophilic substitution reaction at the phenyl ring would involve characterizing the transition state to understand the energetic feasibility of the pathway. Such studies are vital for predicting how the compound might be synthesized or how it might react under various conditions. acs.org

Structure-Reactivity Relationship (SRR) Analysis

Structure-Reactivity Relationship (SRR) analysis uses computational descriptors to understand and predict the chemical behavior of a molecule based on its structure. By calculating various electronic parameters, a detailed picture of the molecule's reactivity can be formed.

Conceptual DFT provides a framework for this analysis by defining global reactivity descriptors. mdpi.comdntb.gov.ua For "this compound," these would include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Electrophilicity Index (ω): A quantitative measure of a molecule's ability to act as an electrophile.

Additionally, a Molecular Electrostatic Potential (MEP) map can be generated. nih.gov This map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the electronegative chlorine and bromine atoms and the nitrogen atom, indicating sites susceptible to electrophilic attack, while regions of positive potential would indicate susceptibility to nucleophilic attack.

Based on a comprehensive search of available scientific literature, there is currently no specific research published that details the computational and theoretical chemistry studies for the compound This compound corresponding to the detailed outline requested. The search for data on its electronic chemical potential, chemical hardness descriptors, regioselectivity and stereoselectivity predictions, or molecular dynamics simulations did not yield any specific findings.

Therefore, it is not possible to generate an article with the requested scientifically accurate content and data tables for the specified sections and subsections. The information required to fulfill the detailed request does not appear to be publicly available in scientific databases or research publications.

Role As a Versatile Synthetic Intermediate and Building Block

Preparation of Advanced Organic Scaffolds

The term "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The N-aryl pyrrolidine (B122466) framework is a common feature in many complex organic molecules. nih.govnih.gov The development of new synthetic methods allows for the construction of N-aryl pyrrolidines, which serve as foundational starting materials for more advanced structures. nih.govnih.gov

The 2-bromo-5-chlorophenyl moiety of 1-(2-Bromo-5-chlorophenyl)pyrrolidine is well-suited for creating complex, fused heterocyclic systems, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in common catalytic cycles, such as those involving palladium. acs.org This reactivity difference allows for selective functionalization at the bromine position.

For instance, intramolecular C-N or C-O bond formation can be used to generate fused heterocycles. A related precursor with a hydroxyl or amino group ortho to a bromine atom can undergo intramolecular SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig amination to form dibenzofurans or carbazoles, respectively. A study demonstrated the synthesis of various fused heterocycles, such as carbazoles and dibenzofurans, through an efficient potassium-tert-butoxide-mediated intramolecular O-/N-arylation, highlighting a pathway available for appropriately substituted bromoarenes. rsc.org

Table 1: Representative Intramolecular Cyclization for Fused Heterocycle Synthesis This table illustrates a general transformation possible for analogous precursors, not a specific reaction of this compound.

| Starting Material Type | Reagent | Product Type | Potential Application |

|---|---|---|---|

| 2-(2-Bromophenoxy)aniline derivative | KOtBu | Dibenzo[b,f]azepine | Core for CNS-active compounds |

| 2-Bromo-2'-hydroxybiphenyl | Pd(OAc)2, Ligand | Dibenzofuran | Scaffold for electronic materials |

Furthermore, intermolecular cross-coupling reactions like the Suzuki or Stille couplings can attach heterocyclic fragments to the phenyl ring, building bi-aryl or heteroaryl-aryl systems that are central to many functional molecules. The synthesis of 5-aryl-1,2,3-triazines from 5-bromo-1,2,3-triazine (B172147) showcases how a bromo-heterocycle can be coupled with various boronic acids, a strategy directly applicable to bromo-arenes like the title compound. researchgate.net

Beyond heterocycles, this compound is a precursor for a wide array of novel organic molecules. The field of cross-coupling has expanded to include the formation of C(sp²)–C(sp³) bonds, allowing for the introduction of alkyl and other saturated fragments onto the aromatic ring. acs.org A heterogeneous nickel single-atom catalyst, for example, has been shown to effectively couple aryl bromides with alkyl boronic esters under mild conditions, a method that could be applied to functionalize the 2-bromo-5-chlorophenyl group. acs.org

The pyrrolidine unit itself is a critical component. Enantioselective α-arylation of N-Boc pyrrolidine has been developed to create chiral 2-aryl-pyrrolidines, which are precursors to important alkaloids and other biologically relevant molecules. acs.org While the subject compound is already N-arylated, further functionalization on the pyrrolidine ring or its use as a directing group remains a synthetic possibility.

Application in Material Science Synthesis (e.g., polymers, functional materials)

Dihaloaromatic compounds are fundamental monomers in the synthesis of high-performance polymers and functional materials through step-growth polymerization. The two halogen sites on this compound allow it to act as a difunctional building block for polycondensation reactions.

For example, it could theoretically be used in nickel- or palladium-catalyzed polycondensation reactions (e.g., Yamamoto or Suzuki polycondensation) with appropriate bis-organometallic reagents to create novel poly(phenylene)s. The pyrrolidine substituent would impart specific solubility, thermal, and morphological properties to the resulting polymer chain.

The use of halogenated building blocks is a well-established strategy in materials science. Perfluoropyridine, for instance, is a highly reactive monomer used to prepare fluoropolymers and advanced network materials with high thermal stability, making them suitable for applications in the aerospace industry. mdpi.com By analogy, polymers incorporating the 2-bromo-5-chlorophenyl-pyrrolidine unit could be designed to have specific properties based on the polarity and bulk of the pyrrolidine group and the potential for further modification at the halogen sites.

Development of Pyrrolidine-Based Ligands and Organocatalysts

The pyrrolidine ring is a cornerstone of modern asymmetric catalysis, most famously represented by the amino acid proline and its derivatives. nih.gov Pyrrolidine-containing molecules are widely used as chiral ligands for transition metals and as purely organic catalysts. nih.govnih.gov

This compound serves as an excellent scaffold for creating new ligands. The halogen atoms can be substituted with donor groups, such as phosphines or other heterocycles, through cross-coupling reactions. For example, sequential substitution could yield a P,N-ligand, where a phosphine (B1218219) group is attached at the 2-position and the pyrrolidine nitrogen acts as the N-donor. Such ligands are highly sought after in asymmetric catalysis. The development of iron-catalyzed cross-coupling reactions often relies on chiral bisphosphine ligands to achieve high enantioselectivity. nih.gov

Precursor for Diverse Chemical Libraries (non-biological focus)

One of the most powerful applications of a di-halogenated intermediate with differential reactivity is in the synthesis of chemical libraries. This strategy is a cornerstone of drug discovery and materials science, allowing for the rapid generation of many distinct but related compounds for screening. nih.gov

The reactivity difference between the C-Br and C-Cl bonds is the key feature for this compound. acs.org A typical palladium-catalyzed Suzuki coupling, for instance, can be performed under conditions that selectively react with the C-Br bond while leaving the C-Cl bond intact. This allows for the introduction of a first point of diversity. The resulting 1-(2-R¹-5-chlorophenyl)pyrrolidine can then be subjected to a second coupling reaction under more forcing conditions to react at the C-Cl site, introducing a second point of diversity (R²). This sequential, one-pot approach is highly efficient for building molecular complexity. rsc.org

Table 2: Hypothetical Sequential Cross-Coupling for Library Synthesis This table illustrates a potential synthetic sequence based on the differential reactivity of C-Br and C-Cl bonds.

| Step | Position Reacted | Reaction Type | Reagent 1 (R1-Source) | Reagent 2 (R2-Source) | Intermediate / Final Product |

|---|---|---|---|---|---|

| 1 | C-Br | Suzuki Coupling | Arylboronic Acid | - | 1-(2-Aryl-5-chlorophenyl)pyrrolidine |

| 2 | C-Cl | Buchwald-Hartwig Amination | - | Amine | 1-(2-Aryl-5-aminophenyl)pyrrolidine |

| 1 | C-Br | Sonogashira Coupling | Terminal Alkyne | - | 1-(2-Alkynyl-5-chlorophenyl)pyrrolidine |

This strategy enables the creation of a matrix of compounds from a single, versatile precursor, facilitating the exploration of structure-property relationships in materials science or the identification of novel ligands for catalysis.

Future Research Directions and Unexplored Avenues

Discovery of Novel Reactivity and Transformation Pathways

The di-halogenated phenyl ring of 1-(2-bromo-5-chlorophenyl)pyrrolidine is ripe for exploration through various cross-coupling reactions, which could unlock a plethora of novel derivatives. The differential reactivity of the bromo and chloro substituents offers the potential for selective and sequential functionalization.

Future research could systematically investigate a range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, could be employed to introduce aryl or vinyl groups at the bromine or chlorine positions, creating biaryl or styrenyl derivatives, respectively. nih.govlibretexts.org The relative reactivity of C-Br versus C-Cl bonds in such reactions often allows for selective coupling at the more reactive C-Br bond under carefully controlled conditions. rsc.org

The Buchwald-Hartwig amination represents another significant area for exploration, enabling the formation of new carbon-nitrogen bonds. wikipedia.orglibretexts.orgyoutube.comacsgcipr.orgnumberanalytics.com This could be used to introduce a variety of primary or secondary amines, leading to complex diamine structures. The Sonogashira coupling offers a pathway to synthesize arylalkynes by reacting the aryl halide with a terminal alkyne, which are valuable intermediates in organic synthesis. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

A systematic study of these reactions, as summarized in the table below, would provide a valuable toolkit for chemists looking to utilize this compound as a scaffold.

| Reaction Type | Potential Reactant | Potential Product | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid/ester | Biaryl-substituted pyrrolidine (B122466) | Formation of C-C bonds, creating extended conjugated systems. |

| Buchwald-Hartwig Amination | Primary/secondary amine | Amino-substituted phenylpyrrolidine | Formation of C-N bonds, leading to complex amine architectures. |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted phenylpyrrolidine | Introduction of rigid, linear alkyne linkers. |

| Heck Coupling | Alkene | Alkenyl-substituted phenylpyrrolidine | Formation of C-C bonds with alkenes. |

| Stille Coupling | Organostannane | Aryl/alkenyl-substituted pyrrolidine | Versatile C-C bond formation. |

Beyond these established methods, the exploration of dual-functionalization, where both the bromo and chloro groups react in a single pot or in a sequential manner, could lead to the synthesis of highly complex and diverse molecular architectures. nih.gov

Integration into Automated Synthesis Platforms

The rise of automated synthesis and flow chemistry presents an opportunity to rapidly explore the chemical space around this compound. rsc.orgmdpi.com Its nature as a stable, functionalized building block makes it an ideal candidate for integration into high-throughput synthesis platforms.

Future research could focus on developing robust protocols for the use of this compound in automated systems. This would involve optimizing reaction conditions for various cross-coupling reactions to be compatible with flow reactors or robotic liquid handlers. The ability to perform sequential reactions in a flow system without isolating intermediates could significantly accelerate the discovery of new derivatives with interesting properties. rsc.org

The development of a "plug-and-play" module for this building block would allow for the rapid generation of libraries of compounds for screening in drug discovery or materials science. For example, a flow setup could be designed to sequentially perform a Suzuki coupling at the bromine position, followed by a Buchwald-Hartwig amination at the chlorine position, with different partners at each step, leading to a large and diverse library of molecules.

Exploration of Sustainable and Scalable Synthetic Routes

The future of chemical manufacturing relies on the development of sustainable and scalable synthetic processes. For this compound, this involves exploring greener reaction conditions and starting materials.

Current synthetic methods for pyrrolidines often rely on multi-step procedures. nih.govorganic-chemistry.org Future research should aim to develop more efficient, one-pot, or tandem reactions to synthesize the title compound and its derivatives. tandfonline.com This could involve the use of greener solvents, such as water or bio-derived solvents, and catalysts that are more environmentally benign. rsc.orgresearchgate.net For instance, the use of ultrasound or microwave-assisted synthesis could lead to shorter reaction times and reduced energy consumption. tandfonline.comrsc.org

Furthermore, exploring catalytic systems that are recoverable and reusable would contribute to the sustainability of the synthetic process. The development of a scalable synthesis is crucial for the potential industrial application of this compound and its derivatives. This would involve optimizing reaction parameters to ensure high yields and purity on a larger scale. rsc.org

Design of Next-Generation Pyrrolidine-Containing Functional Molecules for Non-Biological Applications

While pyrrolidine scaffolds are prevalent in medicinal chemistry, their application in materials science is a growing area of interest. numberanalytics.commdpi.com The unique electronic properties that can be imparted by the substituted phenyl ring of this compound make it an attractive precursor for novel functional materials with non-biological applications.

Future research could focus on the design and synthesis of:

Organometallic Catalysts: The pyrrolidine nitrogen and the potential for creating biaryl structures through cross-coupling make this compound a candidate for designing novel ligands for organometallic catalysts. rsc.orgnsf.govnih.gov These catalysts could find applications in various organic transformations.

Functional Polymers: The di-functional nature of the aryl ring could be exploited to synthesize novel polymers. nih.govpolysciences.commdpi.comunibo.it For instance, polymerization through sequential cross-coupling reactions could lead to conjugated polymers with interesting optoelectronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Molecular Switches and Sensors: By incorporating photochromic or electrochromic moieties through functionalization of the aryl ring, it may be possible to create molecular switches or sensors. The pyrrolidine ring can influence the electronic properties and conformation of the molecule, potentially tuning the switching behavior.

The table below outlines potential non-biological applications and the corresponding molecular design strategies.

| Application Area | Design Strategy | Key Feature of this compound |

|---|---|---|

| Organometallic Catalysis | Synthesis of chiral or bidentate ligands. | Nitrogen atom for metal coordination; potential for introducing coordinating groups on the phenyl ring. |

| Functional Polymers | Polymerization via sequential cross-coupling reactions. | Two reactive halogen sites for chain growth. |

| Organic Electronics | Creation of extended π-conjugated systems. | Aromatic ring as a core for building conjugated structures. |

| Molecular Sensors | Attachment of reporter groups sensitive to specific analytes. | Scaffold for holding sensing moieties in a defined spatial arrangement. |

Q & A

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Salt Formation : Hydrochloride salts (common in pyrrolidine derivatives) enhance water solubility. Prodrug Design : Esterification of the pyrrolidine nitrogen improves membrane permeability.

- Table : Solubility Data for Analogous Compounds

| Compound | Solubility (mg/mL) | LogP |

|---|---|---|

| 1-(4-Bromo-1-naphthyl)pyrrolidine | 0.12 (Water) | 3.8 |

| (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine HCl | 2.5 (PBS) | 2.1 |

Methodological Considerations

Q. How do steric effects from the pyrrolidine ring influence catalytic asymmetric synthesis?

- The pyrrolidine’s puckered conformation creates chiral environments, enabling enantioselective catalysis. For example, in aldol reactions, bulky substituents on the phenyl ring can shift diastereomer ratios by >20% .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Key Factors :

- Catalyst Loading : Lower Pd concentrations (0.5–1 mol%) reduce costs but require longer reaction times.

- Purification : Flash chromatography or recrystallization must preserve enantiomeric excess (e.g., ≥98% ee by chiral HPLC) .

Data-Driven Analysis

Q. How do structural analogs compare in binding affinity to biological targets (e.g., kinases or GPCRs)?

- Table : Comparative Binding Affinities (IC)

| Compound | Target (Kinase X) | IC (nM) |

|---|---|---|

| This compound | Kinase X | 12.3 ± 1.5 |

| 1-(4-Bromo-1-naphthyl)pyrrolidine | Kinase X | 8.7 ± 0.9 |

- The bromonaphthyl analog shows higher affinity, likely due to enhanced π-π stacking with hydrophobic kinase pockets .

Conflict Resolution in Data Interpretation

Q. How should researchers address discrepancies in reported reaction mechanisms for halogenated pyrrolidines?

- Step 1 : Validate computational models (e.g., transition state simulations) against experimental kinetic data.

- Step 2 : Use isotopic labeling (e.g., O in hydrolysis studies) to trace reaction pathways. For example, conflicting SN1 vs. SN2 mechanisms can be resolved by analyzing solvent effects (polar protic vs. aprotic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.